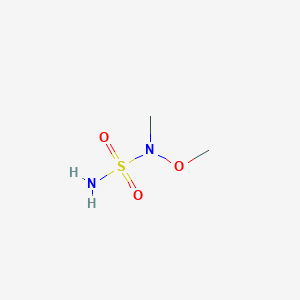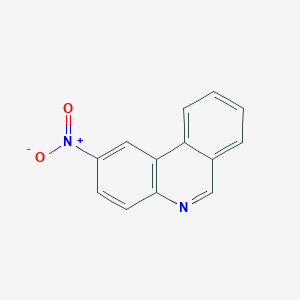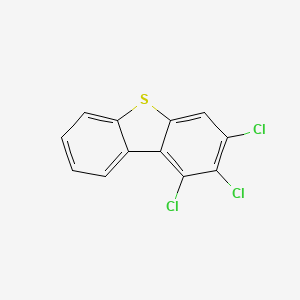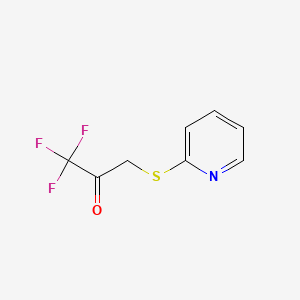
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is a chemical compound with the molecular formula C8H6F3NOS It is a derivative of 2-propanone (acetone) where the hydrogen atoms are replaced by trifluoromethyl and pyridinylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- typically involves the reaction of 2-propanone with trifluoromethylating agents and pyridinylthio compounds. One common method includes the use of trifluoromethyl iodide (CF3I) and a base such as potassium carbonate (K2CO3) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents or nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid (CH3COOH), and water (H2O) under reflux conditions.
Reduction: LiAlH4, NaBH4, ethanol (C2H5OH), and tetrahydrofuran (THF) at room temperature.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives and other substituted products.
科学的研究の応用
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The pyridinylthio group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-propanone: A simpler analog with similar trifluoromethyl properties but lacking the pyridinylthio group.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of the pyridinylthio group, leading to different chemical and biological properties.
3,3,3-Trifluoroacetone: Another trifluoromethyl ketone with distinct reactivity and applications.
Uniqueness
2-Propanone, 1,1,1-trifluoro-3-(2-pyridinylthio)- is unique due to the presence of both trifluoromethyl and pyridinylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
127183-36-2 |
|---|---|
分子式 |
C8H6F3NOS |
分子量 |
221.20 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-pyridin-2-ylsulfanylpropan-2-one |
InChI |
InChI=1S/C8H6F3NOS/c9-8(10,11)6(13)5-14-7-3-1-2-4-12-7/h1-4H,5H2 |
InChIキー |
CJPAFBAIYGKRDH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SCC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


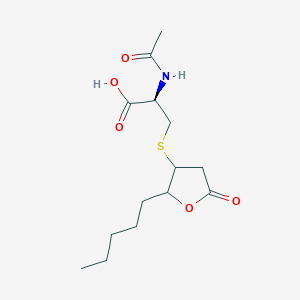
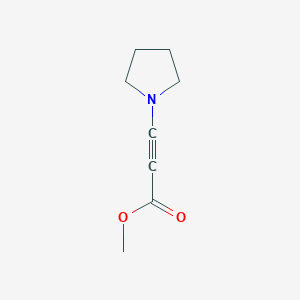
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
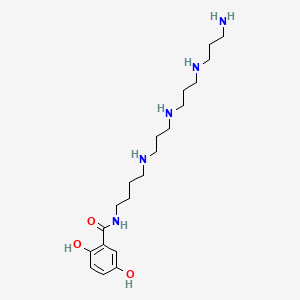
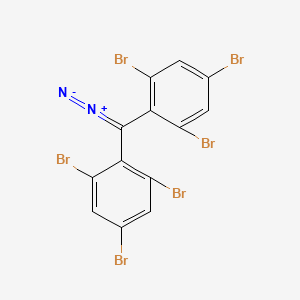
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
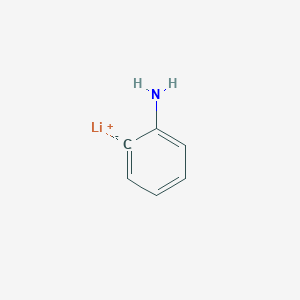
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)

